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molecular formula C8H9BrO2S B8776853 1-Bromo-3-methyl-5-(methylsulfonyl)benzene CAS No. 918350-17-1

1-Bromo-3-methyl-5-(methylsulfonyl)benzene

Cat. No. B8776853
M. Wt: 249.13 g/mol
InChI Key: VLFFSTHAVZZFJO-UHFFFAOYSA-N
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Patent
US08569352B2

Procedure details

A mixture of 3,5-dibromotoluene (2.0 g, 8.0 mmol), sodium methanesulfinate (0.92 g, 9.0 mmol), copper(I) iodide (152 mg, 0.8 mmol), proline (0.18 g, 1.6 mmol) and sodium hydroxide (64 mg, 1.6 mmol) in DSMO (15 mL, anhyd) was heated in a microwave unit (Biotage Initiator™) at 210° C. for min. The reaction was repeated two more times and the reaction mixtures were combined, diluted with H2O and extracted with EtOAc. The combined extracts were washed with H2O and brine, then dried (Na2SO4), concentrated and purified by chromatography (silica, EtOAc/Hex, 0:100 to 40:60) to give the title compound (1.2 g, 20% combined yield) as a white solid. GC-MS (EI): 248, 250.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.92 g
Type
reactant
Reaction Step One
Quantity
0.18 g
Type
reactant
Reaction Step One
Quantity
64 mg
Type
reactant
Reaction Step One
Name
copper(I) iodide
Quantity
152 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
20%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH3:9])[CH:5]=[C:6](Br)[CH:7]=1.[CH3:10][S:11]([O-:13])=[O:12].[Na+].N1CCC[C@H]1C(O)=O.[OH-].[Na+]>O.[Cu]I>[Br:1][C:2]1[CH:3]=[C:4]([CH3:9])[CH:5]=[C:6]([S:11]([CH3:10])(=[O:13])=[O:12])[CH:7]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C=C(C=C(C1)Br)C
Name
Quantity
0.92 g
Type
reactant
Smiles
CS(=O)[O-].[Na+]
Name
Quantity
0.18 g
Type
reactant
Smiles
N1[C@H](C(=O)O)CCC1
Name
Quantity
64 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
copper(I) iodide
Quantity
152 mg
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
210 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixtures
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The combined extracts were washed with H2O and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by chromatography (silica, EtOAc/Hex, 0:100 to 40:60)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=CC(=C1)C)S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 60.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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